molecular formula C14H13N3O3S B10991033 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10991033
M. Wt: 303.34 g/mol
InChI Key: DKDWVWGWFIBSCB-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring, a thiazole ring attached to the nitrogen atom, and a carboxamide group at the 2 position of the indole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone or α-haloester.

    Coupling of the Thiazole and Indole Cores: The thiazole ring is then coupled to the indole core through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5,6-Dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1H-indole-2-carboxamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(1,3-Thiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.

    5,6-Dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Uniqueness

5,6-Dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is unique due to the combination of its methoxy groups, thiazole ring, and carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H13N3O3S/c1-19-11-6-8-5-10(16-9(8)7-12(11)20-2)13(18)17-14-15-3-4-21-14/h3-7,16H,1-2H3,(H,15,17,18)

InChI Key

DKDWVWGWFIBSCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=NC=CS3)OC

Origin of Product

United States

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